molecular formula C13H20N2O B3066224 N-(beta-Hydroxypropyl)anabasine CAS No. 719-84-6

N-(beta-Hydroxypropyl)anabasine

Cat. No. B3066224
CAS RN: 719-84-6
M. Wt: 220.31 g/mol
InChI Key: VAZXXAVHCHRHJJ-UHFFFAOYSA-N
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Description

“N-(beta-Hydroxypropyl)anabasine” is a chemical compound with the molecular formula C13H20N2O . It is used in various fields of research and has been the subject of numerous studies .


Synthesis Analysis

The synthesis of alkyl anabasinoprop-2-yl and alkyl piperidinoprop-2-yl methylphosphonothionates has been reported . The anabasine derivatives exist in solution as four diastereomeric forms . Another study reported a straightforward and practical approach for the synthesis of nicotine and anabasine analogues .


Molecular Structure Analysis

The molecular structure of anabasine, which is similar to N-(beta-Hydroxypropyl)anabasine, has been studied . The anabasine derivatives exist in solution as four diastereomeric forms .


Chemical Reactions Analysis

The kinetics of the interaction of the compounds synthesized with two types of cholinesterases has been studied . Another study reported the encapsulation of anabasine with β-CD to obtain a more stable and bioavailable inclusion complex .


Physical And Chemical Properties Analysis

The physical and chemical properties of N-(beta-Hydroxypropyl)anabasine have been reported in various databases .

Mechanism of Action

The mechanism of action of anabasine, which is similar to N-(beta-Hydroxypropyl)anabasine, involves binding to most nicotinic acetylcholine receptors in both the peripheral nervous system and central nervous system .

Future Directions

The future directions of research on N-(beta-Hydroxypropyl)anabasine could involve further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, more research is needed to fully understand its safety and hazards .

properties

IUPAC Name

1-(2-pyridin-3-ylpiperidin-1-yl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-11(16)10-15-8-3-2-6-13(15)12-5-4-7-14-9-12/h4-5,7,9,11,13,16H,2-3,6,8,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAZXXAVHCHRHJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCCCC1C2=CN=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00397962
Record name N-(beta-Hydroxypropyl)anabasine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00397962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(beta-Hydroxypropyl)anabasine

CAS RN

719-84-6
Record name N-(beta-Hydroxypropyl)anabasine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00397962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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